6-Amino-2-thioxo-1H-pyrimidin-4-one dihydrate
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Overview
Description
6-Amino-2-thioxo-1H-pyrimidin-4-one dihydrate is a heterocyclic compound with the molecular formula C4H5N3OS·2H2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse biological activities and is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-thioxo-1H-pyrimidin-4-one dihydrate typically involves the condensation of thiourea with ethylcyanoacetate in the presence of sodium ethoxide. This reaction yields the desired pyrimidine derivative through a cyclization process . Another method involves the reaction of 2-thioxo-4,6-dihydroxypyrimidine with ammonia under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-thioxo-1H-pyrimidin-4-one dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or thioxo positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various substituted pyrimidines, which can exhibit enhanced biological activities. For example, alkylation of the amino group can lead to compounds with improved antimicrobial properties .
Scientific Research Applications
6-Amino-2-thioxo-1H-pyrimidin-4-one dihydrate has numerous applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-2-thioxo-1H-pyrimidin-4-one dihydrate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or act as an agonist for specific receptors. The compound’s thioxo group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-4,6-dihydroxypyrimidine: Similar in structure but lacks the amino group.
6-Amino-2-mercaptopyrimidine: Contains a mercapto group instead of a thioxo group.
4-Amino-2-thioxo-1H-pyrimidin-6-one: Differently substituted pyrimidine derivative.
Uniqueness
6-Amino-2-thioxo-1H-pyrimidin-4-one dihydrate is unique due to its combination of amino and thioxo groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
6-amino-2-sulfanylidene-1H-pyrimidin-4-one;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS.2H2O/c5-2-1-3(8)7-4(9)6-2;;/h1H,(H4,5,6,7,8,9);2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQWTYAHVOKCPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)N.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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